(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate

Stereochemical stability Enamine isomerization β-Fluoroalkyl amino acid synthesis

Researchers pursuing enantiomerically enriched β-trifluoromethyl-β-amino acids frequently encounter stereochemical erosion and poor extractability with generic enamino esters. (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (CAS 150892-04-9) eliminates these obstacles: • Thermodynamically stable (E)-double bond averts (Z)→(E) isomerisation during storage and base-catalysed [1,3]-proton shift reactions. • Ethyl ester (XLogP3 3.6) delivers superior organic-phase extractability versus methyl ester, streamlining product isolation. • Benzylamino protecting group enables mild oxidative deprotection to the free amine, preserving the CF₃-bearing stereocenter.

Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
Cat. No. B12078822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
Molecular FormulaC13H14F3NO2
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)F)NCC1=CC=CC=C1
InChIInChI=1S/C13H14F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3/b11-8+
InChIKeyGBHULWMFABYDDB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate: β-Enamino Ester Intermediate


(E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (CAS 150892-04-9) is a β-trifluoromethyl enamino ester bearing an (E)-configured double bond, an ethyl ester, and an N-benzyl substituent. It belongs to the class of fluorinated β-enamino esters that serve as versatile intermediates for the preparation of enantiomerically pure β-fluoroalkyl-β-amino acids via the biomimetic transamination (1,3-proton shift) reaction [1]. The compound is characterized by a molecular formula of C13H14F3NO2, a molecular weight of 273.25 g/mol, and a computed XLogP3 of 3.6 [2]. Its defined (E)-stereochemistry, benzylamino protecting group strategy, and ethyl ester lipophilicity collectively differentiate it from closely related (Z)-, methyl ester, saturated, and N-allyl analogs for applications requiring thermodynamically stable, chemoselectively deprotectable intermediates.

Advantages Over Generic Analogs


Substituting (E)-Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate with its (Z)-isomer, methyl ester, or saturated analog introduces measurable liabilities: (Z)-β-CF3 enamines are kinetically trapped species that undergo thermal or Lewis acid-catalyzed isomerization to the thermodynamically more stable (E)-form [1], compromising stereochemical integrity during storage and reaction; the methyl ester analog exhibits a LogP of ~2.79 vs. 3.6 for the ethyl ester , reducing organic-phase extractability and altering chromatographic behavior; and the saturated 3-benzylamino-butanoate analog is inert toward the signature biomimetic [1,3]-proton shift reaction, precluding its use in the reducing-reagent-free synthesis of β-fluoroalkyl-β-amino acids [2]. These differential physicochemical and reactivity features mean that generic substitution without experimental validation risks failed synthetic sequences or irreproducible biological outcomes.

Comparative Evidence vs. Closest Analogs


Thermodynamic Stability of (E)-Isomer

The (E)-configured β-trifluoromethyl enamine is thermodynamically more stable than its (Z)-counterpart. Cen, Ni, and Shen demonstrated that (Z)-β-trifluoromethyl enamines undergo complete conversion to (E)-isomers upon treatment with BF3·Et2O at room temperature or upon thermal isomerization in decahydronaphthalene [1]. While the study employed N-alkyl toluenesulfonamide-derived enamines rather than the benzylamino ester specifically, the stereoelectronic driving force—relief of steric compression between the CF3 group and the N-substituent in the (Z)-form—is identical across the β-CF3 enamine class [1]. The (E)-configured ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (CAS 150892-04-9) thus offers predictable stereochemical integrity during storage and reaction, whereas the (Z)-isomer (CAS 170804-10-1) is prone to uncontrolled isomerization under basic or thermal conditions.

Stereochemical stability Enamine isomerization β-Fluoroalkyl amino acid synthesis

Ethyl Ester Lipophilicity over Methyl Ester

The ethyl ester of (E)-3-(benzylamino)-4,4,4-trifluorobut-2-enoate (MW 273.25) exhibits a computed XLogP3 of 3.6 [1], whereas the corresponding (Z)-methyl ester analog (CAS 150618-26-1, MW 259.22) displays a LogP of 2.7863 , representing a difference of approximately 0.8 log units. This lipophilicity differential translates to roughly a 6.3-fold higher octanol–water partition coefficient for the ethyl ester, which can meaningfully impact organic-phase extraction recovery, reversed-phase chromatographic retention, and passive membrane permeability in biological assay contexts. The higher molecular weight of the ethyl ester (273.25 vs. 259.22) further alters molar-based dosing calculations.

Lipophilicity Partition coefficient Extraction efficiency

Chemoselective Deprotection via Benzylamino Group

In the asymmetric synthesis of otamixaban and premafloxacin intermediates, Sakai, Kawamoto, and Tomioka employed 3-benzylamino esters and demonstrated that the benzyl group on the amino nitrogen could be removed by oxidation of the secondary amine to the corresponding imine followed by transoximation, yielding 3-aminoalkanoates in good yields, with the prior conjugate addition achieving enantiomeric excesses up to 98% [1]. The chiral ligand-controlled asymmetric conjugate addition of lithium benzyl(trimethylsilyl)amide to tert-butyl enoates proceeded with high ee (up to 98%), and the subsequent benzyl deprotection step was integral to the route [1]. In contrast, simple N-alkyl substituents (e.g., N-methyl or N-allyl) lack this chemoselective oxidative deprotection pathway, requiring harsher or less selective cleavage conditions. While the specific (E)-ethyl ester variant was not the exact intermediate used in this study, the benzylamino ester scaffold defines the deprotection logic.

Protecting group strategy N-debenzylation Asymmetric synthesis

Biomimetic Transamination Requires Enamine Double Bond

The base-catalyzed [1,3]-proton shift reaction that converts β-enamino esters into N-benzylidene-β-amino esters—the key step in the biomimetic transamination approach to β-fluoroalkyl-β-amino acids—is mechanistically dependent on the aza-allylic system of the enamine/imine tautomeric pair [1][2]. Soloshonok and Kukhar established that this transformation involves two sequential base-catalyzed [1,3]-proton transfers, with the equilibrium directed by the electron-withdrawing character of fluoroalkyl groups, ultimately affording N-benzylidene derivatives that are hydrolyzed to β-fluoroalkyl-β-amino acids in high overall yields [1]. The saturated analog, ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate (CAS 247134-05-0), lacks the enamine double bond and cannot participate in this isomerization pathway, rendering it synthetically inert toward this transformation. The enamine → imine isomerization has been shown to proceed cleanly with enamino-ester substrates such as 11a, although chemoselectivity in the condensation step can limit overall efficiency [2].

Biomimetic transamination 1,3-proton shift β-Amino acid synthesis

Key Intermediate in Otamixaban Synthesis

3-Benzylamino esters are directly exploited as intermediates in the asymmetric synthesis of otamixaban, a potent factor Xa inhibitor (Ki = 0.5 nM) developed by Sanofi for acute coronary syndrome [1][2]. Sakai et al. demonstrated that the conjugate addition of lithium benzyl(trimethylsilyl)amide to tert-butyl enoates, followed by electrophilic trapping, provides anti-alkylation products with ee up to 98%, and that subsequent benzyl deprotection yields 3-aminoalkanoates—the key intermediates for otamixaban and premafloxacin [1]. Tomioka and coworkers further showed that treatment of 3-benzylamino- and 3-allylaminoesters with tert-butyllithium triggered [1,2]- or [2,3]-rearrangement to give five- or seven-membered lactams, enabling a short-step asymmetric synthesis of the otamixaban key intermediate [2]. While the specific (E)-ethyl ester variant is not the exact intermediate in these published routes, the 3-benzylamino ester scaffold is the pharmacophore-relevant substructure; the (E)-ethyl variant offers the combined advantages of thermodynamic stereochemical stability and ethyl ester lipophilicity within this established synthetic paradigm.

Otamixaban Factor Xa inhibitor Pharmaceutical intermediate

Key Application Scenarios


Biomimetic Transamination for β-Amino Acids

The (E)-configured enamine double bond of this compound is the essential structural element enabling the base-catalyzed [1,3]-proton shift reaction, a reducing-reagent-free biomimetic transamination that converts the enamino ester to the corresponding N-benzylidene-β-amino ester, which upon hydrolysis yields enantiomerically enriched β-trifluoromethyl-β-amino acids [1]. The (E)-geometry ensures thermodynamic stability during the base-catalyzed isomerization step, avoiding competing (Z)→(E) equilibration that complicates kinetic analyses. The ethyl ester provides higher organic-phase extractability (XLogP3 3.6) than the methyl ester analog, facilitating product isolation. This scenario is directly supported by the Soloshonok–Kukhar methodology for β-fluoroalkyl-β-amino acid synthesis [1].

Factor Xa Inhibitor Intermediates via N-Debenzylation

In synthetic routes to otamixaban-class factor Xa inhibitors, the benzylamino group serves as a masked primary amine that can be unveiled under mild oxidative conditions (oxidation to imine followed by transoximation) without affecting the ester or the acid-sensitive CF3-bearing stereocenter [2]. The enantioselective conjugate addition of lithium benzyl(trimethylsilyl)amide to enoates proceeds with ee up to 98%, and the benzyl deprotection strategy is integral to generating the free 3-aminoalkanoate pharmacophore [2]. The (E)-configured ethyl ester variant offers the combined advantages of predictable stereochemistry and lipophilicity-optimized intermediate isolation.

Fluorinated Heterocycle Synthesis via Cyclocondensation

Fluorinated β-enamino esters are versatile intermediates for the preparation of fluorinated heterocyclic systems including uracils, thiouracils, pyrrolones, and quinolinones via cyclocondensation reactions [3]. The (E)-isomer of ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate provides a geometrically homogeneous starting material for these cyclization reactions, eliminating the product mixtures that arise when (E/Z)-enamine mixtures are employed. The ethyl ester group can be selectively manipulated in the presence of the benzylamino protecting group, and the higher lipophilicity improves chromatographic purification of cyclized products.

Enzymatic Resolution with Stable Substrates

The penicillin acylase-catalyzed kinetic resolution of N-phenylacetyl derivatives of β-fluoroalkyl-β-amino acids, as developed by Soloshonok et al. for the preparation of all four stereoisomers of 2-methyl-3-amino-4,4,4-trifluorobutanoic acid [1], relies on geometrically pure enamino ester precursors. The (E)-configured ethyl ester provides a single, stable substrate form for enzymatic screening campaigns, avoiding complications from (Z)-isomer contamination that could confound enantioselectivity measurements. This is critical for reproducible biocatalytic process development.

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